molecular formula C25H17BrClNO5 B15026413 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(2-chlorobenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(2-chlorobenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B15026413
M. Wt: 526.8 g/mol
InChI Key: RWLKLXQLTJQDJY-UHFFFAOYSA-N
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Description

1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2-[(2-CHLOROPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that features multiple functional groups, including bromine, hydroxyl, methoxy, and chloro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2-[(2-CHLOROPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2-[(2-CHLOROPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The bromine and chloro substituents can be reduced to hydrogen.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the methoxy group could result in a variety of derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic agent due to its unique structural features.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2-[(2-CHLOROPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other chromeno[2,3-c]pyrrole derivatives with different substituents. Examples could be:

  • 1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2-[(2-FLUOROPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE
  • 1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2-[(2-METHYLPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE

Uniqueness

The uniqueness of 1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2-[(2-CHLOROPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C25H17BrClNO5

Molecular Weight

526.8 g/mol

IUPAC Name

1-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[(2-chlorophenyl)methyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H17BrClNO5/c1-32-19-11-14(10-16(26)23(19)30)21-20-22(29)15-7-3-5-9-18(15)33-24(20)25(31)28(21)12-13-6-2-4-8-17(13)27/h2-11,21,30H,12H2,1H3

InChI Key

RWLKLXQLTJQDJY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C2C3=C(C(=O)N2CC4=CC=CC=C4Cl)OC5=CC=CC=C5C3=O)Br)O

Origin of Product

United States

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